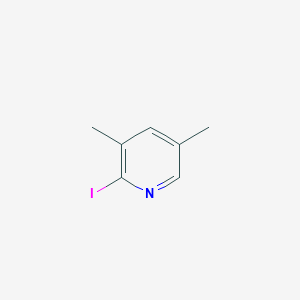

2-Iodo-3,5-dimethylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This seemingly minor alteration imparts a unique set of chemical properties that have made pyridine and its derivatives indispensable in numerous areas of scientific research and industry. wikipedia.orgnumberanalytics.com The pyridine ring is a common feature in many important compounds, including a vast array of pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

Historical Context of Pyridine Chemistry

The story of pyridine begins in 1849 when Scottish chemist Thomas Anderson first isolated it from coal tar. numberanalytics.comchemistryworld.com He named it "pyridine" from the Greek words "pyr" (fire) and "idine" (a suffix for aromatic bases), alluding to its flammability. wikipedia.org The correct chemical structure of pyridine was determined several decades later by Wilhelm Körner in 1869 and independently by James Dewar in 1871. wikipedia.orgrsc.org They proposed that pyridine's structure is derived from benzene by substituting a carbon-hydrogen unit with a nitrogen atom. wikipedia.org

Early methods of producing pyridine from coal tar were inefficient, yielding only small quantities. wikipedia.org A significant breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin developed a more efficient synthesis reaction, which remains a basis for industrial production today. wikipedia.orgnih.gov The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org

Importance of Pyridine Ring in Diverse Molecular Scaffolds

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org Its presence can enhance the pharmacological properties of a molecule, including its solubility and bioavailability. researchgate.netajrconline.org The nitrogen atom in the pyridine ring can form hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors. jchemrev.com

Pyridine derivatives are integral to a wide range of pharmaceuticals and agrochemicals. rsc.orgrsc.org In medicine, they are found in drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. jchemrev.comnih.gov Well-known pyridine-based drugs include Isoniazid (an antitubercular agent), Piroxicam (an anti-inflammatory drug), and Nifedipine (a calcium channel blocker used to treat hypertension). jchemrev.comnih.gov The pyridine scaffold is present in over 7,000 existing drug molecules of medicinal importance. rsc.org

In agriculture, pyridine derivatives are essential components of many herbicides, insecticides, and fungicides. researchgate.netchempanda.comenpress-publisher.com For example, the widely used herbicides Paraquat and Diquat are synthesized from pyridine. chempanda.com Neonicotinoids, a major class of insecticides, are also based on the pyridine structure. chempanda.com The development of pyridine-based agrochemicals has been crucial for improving crop yields and managing pest resistance. globenewswire.com

The unique electronic properties of the pyridine ring make it a valuable component in materials science. Pyridine derivatives are used in the creation of dyes and have applications in the development of polymers and other functional materials. numberanalytics.comresearchgate.net For instance, some pyridine-containing polymers exhibit interesting electrical conductivity properties. wikipedia.org Imidazo[1,5-a]pyridine derivatives, a class of compounds containing a pyridine ring, have shown potential in optoelectronic devices and as emitters for imaging applications. rsc.org

Pyridine and its derivatives are widely used as catalysts and ligands in organic synthesis. tandfonline.com The nitrogen atom's lone pair of electrons allows it to act as a base or a nucleophile, facilitating a variety of chemical transformations. researchgate.net They are employed in both homogeneous and heterogeneous catalysis, including in reactions catalyzed by transition metals, organocatalysts, and even nanocatalysts. researchgate.netrsc.org The synthesis of many complex molecules, including other pyridine derivatives, often relies on pyridine-based catalysts. bhu.ac.in

The pyridine ring is a recurring motif in a multitude of natural products, particularly in alkaloids found in plants. rsc.orgnih.gov Nicotine, the well-known stimulant in tobacco, is a prominent example of a naturally occurring pyridine derivative. slideshare.net Other examples include pyridoxine (B80251) (a form of vitamin B6) and niacin (vitamin B3), both of which are essential for human health. rsc.orgrsc.org The presence of the pyridine scaffold in these natural compounds has inspired chemists to synthesize and explore a vast range of related molecules for various applications. researchgate.net

Table 1: Examples of Pyridine Derivatives and Their Applications

| Compound Name | Application Area | Specific Use |

|---|---|---|

| Isoniazid | Pharmaceuticals | Antitubercular agent |

| Piroxicam | Pharmaceuticals | Anti-inflammatory drug |

| Nifedipine | Pharmaceuticals | Antihypertensive (calcium channel blocker) |

| Paraquat | Agrochemicals | Herbicide |

| Diquat | Agrochemicals | Herbicide |

| Imidacloprid | Agrochemicals | Insecticide (Neonicotinoid) |

| Nicotine | Natural Products | Stimulant |

| Pyridoxine | Natural Products | Vitamin B6 |

Table 2: Timeline of Key Discoveries in Pyridine Chemistry

| Year | Discovery | Scientist(s) |

|---|---|---|

| 1849 | Isolation of pyridine from coal tar | Thomas Anderson |

| 1869 | Determination of pyridine's structure | Wilhelm Körner |

| 1871 | Independent determination of pyridine's structure | James Dewar |

| 1881 | First major synthesis of pyridine derivatives | Arthur Rudolf Hantzsch |

General Strategies for Pyridine Synthesis

The construction of the pyridine ring itself can be achieved through several established strategies. Most synthetic approaches rely on two primary methods: the condensation of carbonyl compounds and cycloaddition reactions. baranlab.org

One of the most classic methods is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to produce a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. youtube.com A more general approach involves the cyclization and dehydration of a 1,5-dicarbonyl species with a source of ammonia. youtube.com

Cycloaddition reactions, particularly [4+2] Diels-Alder type reactions, offer another powerful route. baranlab.org An inverse-electron-demand Diels-Alder reaction using heterocyclic azadienes is a favored method for constructing the pyridine core. baranlab.org Transition metal-catalyzed [2+2+2] cycloadditions, which assemble the ring from three separate pi-system components like two alkynes and a nitrile, have also emerged as a valuable technique. youtube.com A two-step process involving the Diels-Alder addition of vinyl ethers to α,β-unsaturated carbonyl compounds to form dihydropyran intermediates, which are then converted to pyridines with an ammonia source, has been used for creating specifically substituted pyridines like 3,5-dimethylpyridine (B147111). fu-berlin.denih.gov

Significance of Halogenation in Pyridine Chemistry

Halogenation represents one of the most critical transformations in pyridine chemistry. nih.gov Halogenated pyridines are indispensable building blocks and key intermediates for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govnih.govchemrxiv.org The introduction of a halogen atom onto the pyridine ring provides a reactive handle for extensive chemical manipulation.

Role of Carbon-Halogen Bonds in Enabling Further Derivatization

The carbon-halogen (C-X) bond is central to the utility of halopyridines in organic synthesis. researchgate.net This bond serves as a versatile platform for a multitude of subsequent bond-forming reactions, enabling chemists to introduce a wide array of functional groups with precise regiocontrol. nih.govnsf.govnih.gov This capability is particularly vital in medicinal and agrochemical research for creating diverse libraries of candidate compounds for structure-activity relationship (SAR) studies. nsf.govchemrxiv.org The iodine atom, for instance, can be readily substituted by various nucleophiles or participate in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netsmolecule.com

Halogenated Pyridines as Key Intermediates

Due to the reactivity conferred by the carbon-halogen bond, halogenated pyridines are considered crucial synthetic intermediates. nih.govnih.govchemrxiv.org They serve as strategic precursors for the assembly of more complex molecular architectures. nih.govnsf.gov For example, 2-halogenated pyridines can be used as starting materials for the direct synthesis of N-alkyl-2-pyridones, which are significant motifs in bioactive molecules. researchgate.net Furthermore, metalated halopyridines are themselves key reactive intermediates that allow for the directed introduction of other substituents onto the heterocyclic core. thieme-connect.com

Importance of Regioselective Halogenation

Controlling the position of halogenation on the pyridine ring, known as regioselectivity, is of paramount importance. nih.gov The electronic nature of the pyridine ring makes it inherently electron-deficient and thus poorly reactive towards electrophilic aromatic substitution, often requiring harsh reaction conditions that can lead to mixtures of isomers. nih.govnih.gov

Achieving regioselectivity is a significant synthetic challenge that has spurred the development of innovative methodologies. mountainscholar.org For instance, halogenation at the 3- and 5-positions is particularly difficult. digitellinc.com To overcome this, strategies involving the temporary dearomatization of the pyridine ring into reactive Zincke imine intermediates have been developed to allow for highly regioselective halogenation at the 3-position under mild conditions. nih.govnsf.gov Other advanced methods include the use of designed heterocyclic phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide, enabling selective C4-halogenation. nih.govchemrxiv.org For accessing 2-halo-substituted pyridines, highly regioselective halogenation of pyridine N-oxides provides a practical route. nih.gov The ability to selectively place a halogen atom at a specific carbon dictates the entire course of a synthetic plan, making regioselective methods highly valuable. nih.gov

Specific Research Focus: 2-Iodo-3,5-dimethylpyridine

Within the vast family of halogenated pyridines, this compound (CAS Number: 445373-09-1) is a compound of specific research interest. Its molecular structure, featuring an iodine atom at the electron-deficient 2-position and two methyl groups at the 3- and 5-positions, provides a unique combination of reactivity and structural features.

Rationale for Investigating this compound

The investigation of this compound is driven by its potential as a versatile synthetic building block. The rationale for its study can be summarized by three key structural features:

Reactive C-I Bond: The carbon-iodine bond at the 2-position is the most reactive of the carbon-halogen bonds (excluding astatine) and is highly susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This makes the compound an excellent precursor for introducing a wide variety of substituents at this position, facilitating the synthesis of complex molecular scaffolds.

Substitution Pattern: The 3,5-dimethyl substitution pattern influences the electronic properties and steric environment of the pyridine ring. These methyl groups can direct subsequent reactions and modulate the biological activity of derivative compounds. They also block the 3- and 5-positions from undergoing certain reactions, thereby providing another layer of regiochemical control.

Access to Complex Pyridines: The combination of a highly reactive C-I bond and a specific disubstitution pattern makes this compound a valuable intermediate for constructing highly functionalized pyridine derivatives. Such structures are of great interest in medicinal chemistry for drug discovery and in materials science for the development of novel ligands and functional materials. smolecule.comgoogle.com Its use as a ligand in platinum(II) complexes has been documented, highlighting its utility in organometallic chemistry. rsc.org

Existing Literature Landscape for Iodopyridines

Among the halogenated pyridines, iodopyridines are particularly valued for their high reactivity in synthetic chemistry. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds, making iodopyridines excellent substrates for reactions that form new carbon-carbon and carbon-heteroatom bonds. iucr.org

The existing body of literature reveals that iodopyridines are cornerstone substrates for numerous palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful methods for constructing complex organic molecules from simple precursors. researchgate.netclockss.orgresearchgate.netuwindsor.ca For instance, the Suzuki coupling of 3-fluoro-4-iodopyridine (B28142) is a key step in the synthesis of the antibiotic Eudistomin T. ossila.com Beyond palladium catalysis, iodopyridines also engage in copper-catalyzed reactions and nucleophilic aromatic substitution, where the iodine atom is displaced by a variety of nucleophiles such as amines and thiols. smolecule.comclockss.org

The synthesis of iodopyridines is well-documented, with common methods including the direct iodination of pyridines or the use of Sandmeyer-type reactions from aminopyridines. smolecule.com For more complex derivatives, such as 2,6-diiodo-3,5-dimethylpyridine, a Finkelstein reaction using the corresponding dibromopyridine as a precursor has been successfully employed. iucr.org

The applications of iodopyridines extend to materials science and coordination chemistry. They are used as precursors for ligands in catalysis, such as the (CNC) 'pincer' ligands, which are valuable in organometallic chemistry. iucr.org Furthermore, the N-oxide derivatives of iodopyridines are also synthetically useful, participating in electrophilic substitution and reduction reactions. evitachem.com

Table 1: Key Reactions of Iodopyridines

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond. researchgate.netuwindsor.cabeilstein-journals.org |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. eie.grresearchgate.net |

| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netclockss.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of an amine with an aryl halide to form a carbon-nitrogen bond. mdpi.com |

| Nucleophilic Substitution | The replacement of the iodine atom by a nucleophile, such as an amine, thiol, or alkoxide. smolecule.com |

| Finkelstein Reaction | A halide exchange reaction, for example, converting a bromopyridine to an iodopyridine using an iodide salt. iucr.org |

Unexplored Research Avenues Pertaining to this compound

Despite the extensive research on iodopyridines as a class, a detailed investigation into the specific properties and reactivity of this compound is conspicuously limited in the current scientific literature. The unique substitution pattern of this molecule—an iodo group at the reactive 2-position flanked by a methyl group at the 3-position and another methyl group at the 5-position—presents a distinct steric and electronic environment that warrants further study. This gap in the literature points to several promising and unexplored research avenues.

Systematic Reactivity Profiling: While the participation of iodopyridines in cross-coupling reactions is a general principle, the specific reactivity of this compound has not been systematically evaluated. Research is needed to quantify its performance in reactions like Suzuki, Heck, and Sonogashira couplings. Such studies would elucidate the impact of the 3,5-dimethyl substitution pattern on reaction kinetics, catalyst efficiency, and product yields, providing valuable data for synthetic chemists.

Ligand Development in Homogeneous Catalysis: The synthesis of related compounds like 2,6-dihalo-3,5-dimethylpyridines has been pursued to create 'pincer' ligands where the methyl groups serve to block unwanted C-H activation at the 3- and 5-positions. iucr.org A significant research opportunity exists in utilizing this compound as a precursor for novel mono- or bidentate ligands. The specific steric hindrance provided by the methyl groups could be harnessed to control the coordination environment around a metal center, potentially leading to catalysts with enhanced selectivity or stability.

Materials Science and Crystal Engineering: The study of halogen bonding in pyridine-containing co-crystals is an active area of research. uspex-team.orgrsc.org The interplay between the iodine atom (a halogen bond donor) and the pyridine nitrogen (a halogen bond acceptor) in this compound, along with the influence of the methyl groups on crystal packing, remains unexplored. Investigating its ability to form co-crystals could lead to new materials with tailored solid-state properties.

Novel C-H Functionalization Strategies: Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds to improve atom economy. acs.org While the reactivity of the C-I bond is well-established, research into the selective C-H activation of the pyridine ring or the methyl groups of this compound would represent a significant advance. Developing methods to functionalize this molecule at positions other than the iodine-bearing carbon would open up new pathways to complex, highly substituted pyridine derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJYWLFQZDFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698557 | |

| Record name | 2-Iodo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445373-09-1 | |

| Record name | 2-Iodo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Iodo 3,5 Dimethylpyridine

Investigation of Reaction Pathways

The primary reaction pathways for 2-iodo-3,5-dimethylpyridine involve the substitution of the iodine atom. These transformations can be broadly categorized into nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-coupling reactions.

The SNAr mechanism is a significant pathway for the functionalization of pyridines, especially those bearing a halogen at the 2- or 4-position. This reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com

The rate of SNAr reactions is highly sensitive to the nature of substituents on the aromatic ring. Electron-withdrawing groups, such as nitro groups, activate the ring towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups, like the methyl groups in this compound, are expected to decrease the rate of SNAr reactions. These methyl groups increase the electron density on the pyridine (B92270) ring, thereby destabilizing the negatively charged intermediate and increasing the activation energy for its formation.

The nature of the leaving group also plays a critical role. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, leading to a reactivity order of F > Cl > Br > I, because the high electronegativity of fluorine makes the attached carbon more electrophilic. chemistrysteps.com However, in cases where the expulsion of the leaving group becomes more significant in the rate-determining step, the reactivity order can shift to I > Br > Cl > F, which correlates with the carbon-halogen bond strength. byjus.com For 2-halopyridines, the observed reactivity can vary depending on the specific nucleophile and reaction conditions.

While specific kinetic data for the SNAr reactivity of this compound is not extensively documented, the general principles of electronic effects suggest a lower reactivity compared to unsubstituted 2-iodopyridine (B156620) or 2-iodopyridines bearing electron-withdrawing groups.

Table 1: Expected Effect of Substituents on SNAr Reactivity of 2-Iodopyridine Derivatives This table is illustrative and based on established principles of physical organic chemistry.

| Compound | Substituents | Electronic Effect | Expected SNAr Reactivity |

| 2-Iodo-5-nitropyridine | 5-NO2 | Strong Electron-Withdrawing | High |

| 2-Iodopyridine | None | Reference | Moderate |

| This compound | 3,5-(CH3)2 | Electron-Donating | Low |

In polyhalogenated heterocycles, the regioselectivity of nucleophilic aromatic substitution is a key consideration. The position of nucleophilic attack is generally favored at the most electrophilic carbon atom. For pyridines, the C2 and C4 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. When multiple halogens are present, the outcome of the reaction can be influenced by a combination of electronic effects, steric hindrance, and the nature of the leaving groups. rsc.org

For instance, in a hypothetical 3-bromo-2-iodo-5-methylpyridine, a nucleophile would likely substitute the iodine at the C2 position preferentially over the bromine at the C3 position. This is because the C2 position is more activated by the ring nitrogen, and iodine is generally a better leaving group than bromine in reactions where the C-X bond cleavage is part of the rate-determining step. In the case of dihalogenated lutidines, such as a hypothetical 3,5-dibromo-2-iodo-lutidine, the substitution would still be expected to occur at the C2 position due to its activation by the nitrogen atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are excellent substrates for these transformations due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. rsc.orgorganic-chemistry.org The general reactivity trend for aryl halides in these reactions is I > Br > Cl > OTf. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. It is widely used for the synthesis of biaryl compounds. This compound is an effective substrate for Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position. These reactions are typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. beilstein-journals.orgnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling of this compound Data compiled from various sources illustrating typical reaction conditions.

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 1,4-Dioxane | 80 | Good |

| 3-Pyridylboronic acid | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 110 | Good |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. organic-chemistry.orgnih.gov It is a highly efficient method for the synthesis of arylalkynes. This compound can be effectively coupled with a variety of terminal alkynes under standard Sonogashira conditions to yield 2-alkynyl-3,5-dimethylpyridines. scirp.orgmdpi.com

Table 3: Examples of Sonogashira Coupling of this compound Data compiled from various sources illustrating typical reaction conditions.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 65 | High |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPA | Toluene | 70 | High |

| 1-Hexyne | Pd(OAc)2 / PPh3 | CuI | K2CO3 | DMF | 80 | Good |

Other Coupling Methodologies: Besides Suzuki and Sonogashira reactions, this compound can also participate in other cross-coupling reactions. For example, the Heck reaction allows for the coupling of the iodopyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org

When cross-coupling reactions involve chiral reactants or catalysts, the stereochemical outcome of the reaction is an important consideration.

In Suzuki-Miyaura couplings, if a chiral, enantioenriched secondary alkylboron reagent is used, the reaction can proceed with a high degree of stereospecificity. The outcome is often inversion of configuration at the stereogenic carbon, suggesting a specific geometry in the transmetalation and reductive elimination steps. masterorganicchemistry.com However, for the coupling of an achiral substrate like this compound with a chiral boronic acid where the stereocenter is not directly involved in the C-B bond, the stereochemistry is typically retained as the reaction occurs at the achiral sp² carbon of the pyridine ring.

In asymmetric Suzuki-Miyaura couplings, chiral ligands on the palladium catalyst can induce enantioselectivity when a new stereocenter is formed. For instance, the coupling of a prochiral allyl electrophile with a boronic acid can be rendered enantioselective. researchgate.net When coupling this compound with a prochiral partner, the choice of a suitable chiral ligand would be crucial to control the stereochemistry of the product. However, specific studies on the asymmetric coupling of this compound are not widely reported. The general principle is that the stereochemical information is transferred or induced during the key bond-forming steps of the catalytic cycle.

Radical Reactions

While specific studies on the radical reactions of this compound are not extensively documented, the reactivity of analogous iodo-substituted pyridines provides insight into potential reaction pathways. Iodo-aromatic compounds are known precursors for aryl radicals, and their reactions are of significant interest in synthetic chemistry.

One key area of investigation for similar compounds is the monoalkylation of pyridinium (B92312) salts using alkyl radicals generated from alkyl iodides. In these reactions, an alkyl iodide can serve as the source of an alkyl radical, which then adds to an activated pyridine ring. The general mechanism involves the addition of the alkyl radical to the pyridinium salt, forming a radical cation intermediate. This is followed by rearomatization through the loss of a proton and subsequent elimination of a methoxyl radical, which propagates the chain reaction. chemrxiv.org

For instance, the reaction of N-methoxypyridinium salts with alkyl iodides in the presence of a radical initiator can lead to the formation of alkylated pyridines. The reactivity of the pyridinium salt towards radicals is notably high, with rate constants for the addition of primary radicals to N-methoxylepidinium determined to be greater than 10^7 M⁻¹s⁻¹. chemrxiv.orgnih.gov This high reactivity underscores the utility of such compounds as radical traps in chain reactions. chemrxiv.org

A plausible radical reaction involving this compound could be initiated by homolytic cleavage of the carbon-iodine bond, which is relatively weak, to generate a 3,5-dimethylpyridin-2-yl radical. This radical could then participate in various transformations, such as addition to unsaturated bonds or hydrogen atom abstraction.

Oxidative Reactivity

The oxidative reactivity of this compound itself is not extensively detailed in the available literature. However, the broader context of pyridine chemistry involves oxidation reactions, often focused on the synthesis of pyridine derivatives from dihydropyridine (B1217469) precursors. These oxidation processes, or aromatization reactions, are crucial in the metabolism of certain drugs and in synthetic organic chemistry.

Several methods have been developed for the oxidation of dihydropyridines to their corresponding pyridine derivatives, and these can provide an understanding of the stability of the pyridine ring to oxidative conditions. Common oxidizing agents and systems used for this transformation include:

Dimethyl sulfoxide (B87167) (DMSO): DMSO can act as both a solvent and an oxidizing agent, often requiring heat to facilitate the reaction. researchgate.netwum.edu.pk

Nitric Acid: A few drops of nitric acid can serve as an efficient catalyst for the oxidation of dihydropyridines. researchgate.netwum.edu.pk

Calcium Hypochlorite (Bleaching Powder): This reagent is also effective for the aromatization of dihydropyridines. researchgate.netwum.edu.pk

The yields of these oxidation reactions can be moderate to good, ranging from 25% to 64%, depending on the specific substrate and reaction conditions. researchgate.netwum.edu.pk The stability of the resulting pyridine ring, such as in this compound, to further oxidation under these conditions is generally high, as the aromatic system is relatively electron-deficient.

Mechanistic Elucidation through Experimental and Computational Studies

Understanding the reaction mechanisms of this compound and related compounds is crucial for controlling reaction outcomes and designing new synthetic methodologies. A combination of experimental techniques and computational modeling is often employed for this purpose.

Application of Spectroscopic Techniques for Reaction Monitoring

Spectroscopic methods are invaluable tools for monitoring the progress of chemical reactions by observing changes in the concentrations of reactants, intermediates, and products over time.

In the context of reactions involving iodo-pyridines, UV-Visible spectroscopy can be employed to study charge-transfer interactions. For example, the reaction between 2,3-diaminopyridine (B105623) and iodine has been investigated spectrophotometrically, revealing the formation of a charge-transfer complex. The appearance of characteristic absorption bands for the triiodide ion (I₃⁻) at around 295 nm and 355 nm confirms its formation in solution. capes.gov.br Such techniques could be similarly applied to study interactions of this compound with other reagents.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for reaction monitoring. ¹H and ¹³C NMR can be used to track the disappearance of starting materials and the appearance of products. For instance, in the oxidation of dihydropyridines, the disappearance of the -NH peak in the ¹H NMR spectrum is a clear indicator of the formation of the aromatic pyridine ring. researchgate.net

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound were not found, the synthesis of isotopically labeled analogs of its parent structure, 3,5-dimethylpyridine (B147111) (lutidine), highlights the applicability of this method.

For example, ¹⁵N-labelled 3,5-dimethylpyridine has been synthesized to be used as a probe in liquid- and solid-state NMR spectroscopy. nih.gov The ¹⁵N chemical shift is highly sensitive to the local chemical environment, including hydrogen bonding and protonation states. nih.gov By incorporating a ¹⁵N label into the pyridine ring of this compound, one could monitor changes at the nitrogen center during a reaction, providing valuable mechanistic insights. The synthesis of such labeled compounds can be achieved in a two-step process, starting from precursors like methacrolein, a propenyl ether, and a ¹⁵N-labeled ammonium (B1175870) salt as the nitrogen source. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative data on how reaction rates are affected by changes in reactant concentrations, temperature, and catalysts. This information is used to derive rate laws and propose or validate mechanistic pathways.

For radical reactions involving pyridine derivatives, determining rate constants is a key aspect of mechanistic investigation. As previously mentioned, the rate constant for the addition of a primary alkyl radical to N-methoxylepidinium was experimentally determined to be greater than 10^7 M⁻¹s⁻¹. nih.gov This demonstrates the high reactivity of activated pyridinium salts towards radicals. Similar kinetic studies on this compound would be essential to quantify its reactivity in radical processes.

Identification of Intermediates

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In the reactions of iodo-pyridines and their derivatives, several types of intermediates can be postulated and investigated.

In radical reactions, the primary intermediate formed from this compound would be the 3,5-dimethylpyridin-2-yl radical . The formation and subsequent reactions of this radical could be inferred from the final products of the reaction. For example, in radical alkylation reactions of N-methoxypyridinium salts, a radical cation intermediate is formed upon the addition of an alkyl radical to the pyridinium ring. chemrxiv.org The rearomatization of this intermediate leads to the final product. chemrxiv.org

In reactions involving iodine, the formation of charge-transfer complexes and triiodide ions can be identified using spectroscopic methods, as demonstrated in the study of 2,3-diaminopyridine with iodine. capes.gov.br The characterization of such intermediates is crucial for understanding the initial steps of the reaction.

Influence of Substituents on Reactivity

The reactivity of the this compound molecule is significantly modulated by the substituents on the pyridine ring. The two methyl groups and the iodo group each impart distinct electronic and steric characteristics that influence the compound's behavior in chemical reactions. Specifically, the methyl groups at the 3- and 5-positions play a crucial role in determining the electron density of the aromatic system and the steric accessibility of the reactive sites.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. rdd.edu.iq This generally makes the pyridine ring less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com

A direct method to quantify this electronic effect is by measuring the basicity of the pyridine nitrogen, expressed as the pKa value of its conjugate acid. An increase in electron density in the ring leads to a more electron-rich and, consequently, more basic nitrogen atom, resulting in a higher pKa value. The methyl groups in 3,5-dimethylpyridine (also known as 3,5-lutidine) increase the basicity compared to pyridine itself, demonstrating their electron-donating nature.

| Compound | Structure | pKa | Electronic Influence of Methyl Groups |

|---|---|---|---|

| Pyridine |  | 5.23 | Baseline (no electron-donating groups) |

| 3-Methylpyridine (3-Picoline) |  | 5.68 | Increased electron density from one methyl group |

| 3,5-Dimethylpyridine (3,5-Lutidine) |  | 6.15 | Further increased electron density from two methyl groups |

This interactive table showcases the effect of methyl substitution on the basicity (pKa) of the pyridine ring. Data sourced from various chemical data compilations. rdd.edu.iq

This increase in electron density has two primary consequences for the reactivity of this compound:

Reactivity towards Electrophiles: The ring is more "activated" (or less deactivated) towards electrophilic aromatic substitution compared to pyridine.

Reactivity towards Nucleophiles: The increased electron density at the ring carbons makes the molecule inherently less reactive towards nucleophilic aromatic substitution (SNAr) compared to an un-substituted 2-iodopyridine. However, SNAr reactions are still feasible due to the electron-withdrawing nature of the ring nitrogen and the presence of a good leaving group (iodide). sci-hub.se

While the electronic effects of the methyl groups influence the intrinsic reactivity of the aromatic system, their spatial arrangement introduces significant steric effects. In this compound, the methyl group at the 3-position is ortho to the iodo substituent at the 2-position. This proximity creates steric hindrance, which is the obstruction of a reaction site due to the physical bulk of neighboring groups.

This steric crowding has a profound impact on reactions targeting the C2 carbon, most notably nucleophilic aromatic substitution (SNAr), where an incoming nucleophile must approach and attack the carbon bearing the iodo leaving group. The 3-methyl group physically blocks some of the potential trajectories for this attack. nih.gov This obstruction increases the energy of the transition state for the reaction, which in turn decreases the reaction rate.

Therefore, the rate of nucleophilic substitution at the 2-position of this compound is expected to be significantly lower than that of a comparable molecule lacking the ortho-methyl group, such as 2-iodo-5-methylpyridine. This effect is purely steric and counteracts any electronic influences. While finding precise kinetic data for this specific compound is challenging, the principle of steric hindrance allows for a qualitative prediction of relative reactivity.

| Compound | Ortho-Substituent to Iodine | Expected Relative Rate of SNAr | Reasoning |

|---|---|---|---|

| 2-Iodopyridine | Hydrogen | Fast | Minimal steric hindrance at the reaction center. |

| 2-Iodo-5-methylpyridine | Hydrogen | Fast | Methyl group is remote and does not sterically hinder the C2 position. |

| This compound | Methyl Group | Slow | Significant steric hindrance from the ortho-methyl group impedes nucleophilic attack. nih.govrsc.org |

This interactive table provides a qualitative comparison of expected reaction rates for nucleophilic aromatic substitution (SNAr), illustrating the impact of steric hindrance from an ortho-methyl group.

Computational Chemistry and Theoretical Studies of 2 Iodo 3,5 Dimethylpyridine

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to predicting the chemical behavior of 2-Iodo-3,5-dimethylpyridine. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and other properties.

Electrophilic Aromatic Substitution (EAS) is a key reaction class for aromatic compounds. For substituted pyridines, predicting the site of substitution (regioselectivity) is complex. The pyridine (B92270) ring itself is electron-deficient and generally deactivated towards EAS compared to benzene (B151609). The position of substitution is influenced by the directing effects of the existing substituents.

In this compound, the substituents are:

Two Methyl Groups (at C3 and C5): Methyl groups are electron-donating through induction and hyperconjugation. They are activating groups and are considered ortho, para-directors.

An Iodo Group (at C2): Halogens are deactivating due to their electron-withdrawing inductive effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion).

The Ring Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the ring, particularly at the ortho (C2, C6) and para (C4) positions.

Computational calculations would predict the regioselectivity by comparing the energies of the possible cationic intermediates (sigma-complexes) formed upon attack of an electrophile at each available position (C4 and C6). The most stable intermediate corresponds to the major product. The attack at the C4 position is expected to be favored, as it is para to the iodo group and ortho to both methyl groups, allowing for resonance stabilization from the iodine and inductive stabilization from the methyl groups.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule, which is crucial for predicting reactivity. researchgate.net An MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): The most negative region would be concentrated around the nitrogen atom due to its lone pair of electrons. This site is the most likely to be protonated or interact with Lewis acids.

Positive Potential (Blue): Positive regions would be located around the hydrogen atoms of the methyl groups and the ring. A notable feature for iodo-substituted aromatics is the potential for a region of positive potential on the iodine atom, known as a "sigma-hole," which allows it to act as a halogen bond donor.

Neutral Potential (Green): The carbon skeleton of the ring and the methyl groups would exhibit intermediate potential. researchgate.net

These maps are invaluable for understanding non-covalent interactions and predicting sites for both electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemistry used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO would likely be distributed across the π-system of the pyridine ring and the p-orbitals of the iodine atom.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is expected to be a π* orbital distributed over the pyridine ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netschrodinger.com A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. irjweb.com

Quantum chemical calculations would provide the energies of these orbitals and allow for the calculation of various reactivity descriptors.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound (Note: These are typical, illustrative values for a molecule of this type and are not from a specific published study.)

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | -6.50 |

| LUMO Energy (ELUMO) | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.30 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule to its electron density. It offers a good balance between accuracy and computational cost for studying molecules of this size.

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. For this compound, the pyridine ring is planar and relatively rigid. The primary conformational flexibility arises from the rotation of the two methyl groups around their respective carbon-carbon single bonds.

A DFT study would involve performing a potential energy surface scan by rotating the methyl groups. However, the energy barrier for methyl group rotation is typically very low, meaning that at room temperature, these groups rotate freely. Therefore, it is not expected that distinct, stable conformers (rotamers) could be isolated. The global minimum energy conformation would likely be one where steric hindrance between the methyl hydrogens and the adjacent ring atoms is minimized.

Transition state (TS) theory is used to calculate the reaction rates of chemical transformations. A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface.

Characterizing the transition state for a reaction involving this compound, such as an electrophilic substitution or a nucleophilic substitution, would require computationally intensive DFT calculations. The process involves:

Locating an approximate structure for the transition state.

Optimizing this structure to find the exact saddle point.

Performing a frequency calculation to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a hypothetical SNAr reaction where a nucleophile displaces the iodo group, DFT would be used to model the structure and energy of the Meisenheimer complex intermediate and the transition states leading to and from it.

Solvation Effects in Reaction Mechanisms

The role of the solvent is crucial in determining the pathway and rate of chemical reactions involving this compound. Computational models can simulate the solvent environment and its influence on the reaction mechanism. Solvation effects are typically studied using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, transition states, and products. For a molecule like this compound, the polarity of the solvent would be expected to influence reactions where there is a significant change in the dipole moment along the reaction coordinate.

Explicit solvent models involve the inclusion of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding or other non-covalent interactions. For instance, in a protic solvent, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, which could, in turn, affect the electronic properties of the C-I bond and its reactivity.

Theoretical studies on related halopyridines have shown that the choice of solvent can significantly impact reaction barriers and the stability of intermediates. While specific studies on this compound are not extensively documented in the literature, the general principles of solvation would apply.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in various environments over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about molecular motions, intermolecular interactions, and conformational changes.

Intermolecular Interactions and Solvent Effects

In an MD simulation, the interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system. For this compound in a solvent, the simulation would explicitly model the interactions between the solute and the surrounding solvent molecules.

Key intermolecular interactions that could be studied include:

Dipole-dipole interactions: The polar nature of the C-I bond and the pyridine ring would lead to significant dipole-dipole interactions with polar solvent molecules.

Halogen bonding: As will be discussed in more detail, the iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on solvent molecules.

By analyzing the trajectories from an MD simulation, one can calculate properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This provides a microscopic picture of the solvation shell around the molecule.

Dynamic Behavior in Different Environments

MD simulations can also reveal how the dynamic behavior of this compound changes in different environments, such as in various solvents or in the presence of other molecules. For example, one could simulate the diffusion of this compound in a solvent to understand its mobility.

Furthermore, conformational dynamics, although limited in a rigid aromatic system, can be studied. The rotational and translational motion of the molecule as a whole, as well as the vibrations of its chemical bonds, can be analyzed from the simulation data. This information is valuable for understanding how the molecule explores its potential energy surface and interacts with its surroundings.

Halogen Bonding Interactions in this compound

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the iodine atom is a potential halogen bond donor.

Theoretical Basis of Halogen Bonding

The theoretical basis for halogen bonding lies in the anisotropic distribution of electron density around the halogen atom. This anisotropy results in a region of positive electrostatic potential, known as a "σ-hole," located on the outer side of the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). mdpi.com

The formation of a halogen bond can be understood through molecular orbital models, where the interaction involves the overlap between a high-lying occupied orbital of the halogen bond acceptor (the Lewis base) and a low-lying unoccupied σ* antibonding orbital of the R-X bond. mdpi.com The strength of the halogen bond is influenced by several factors, including the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group attached to it. The pyridine ring, being an electron-withdrawing group, enhances the positive character of the σ-hole on the iodine atom in this compound, making it a competent halogen bond donor. The presence of electron-donating methyl groups at the 3 and 5 positions may slightly modulate this effect compared to unsubstituted 2-iodopyridine (B156620).

Computational Assessment of Halogen Bond Strength

The strength of halogen bonds can be assessed computationally using various methods. A common approach is to calculate the interaction energy between the halogen bond donor and acceptor molecules. This is typically done by subtracting the energies of the individual, isolated molecules from the energy of the halogen-bonded complex.

High-level quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, can provide accurate interaction energies. Density functional theory (DFT) with appropriate functionals that can account for dispersion interactions is also widely used due to its favorable balance of accuracy and computational cost.

Another way to characterize the halogen bond is through topological analysis of the electron density using the Quantum Theory of Atoms in Molecules (QTAIM). The presence of a bond critical point (BCP) between the iodine and the acceptor atom, along with specific values of the electron density and its Laplacian at the BCP, can provide evidence for and quantify the strength of the halogen bond. Natural Bond Orbital (NBO) analysis is another tool that can be used to study the charge transfer and orbital interactions involved in the halogen bond.

Influence of Pyridine Scaffold on Halogen Bonding

The pyridine scaffold plays a critical role in modulating the strength, directionality, and nature of halogen bonds formed by iodo-pyridines, including this compound. Theoretical and computational studies have demonstrated that modifications to the pyridine ring's electronic and structural properties can significantly alter the characteristics of the iodine atom's σ-hole, which is the region of positive electrostatic potential responsible for the halogen bond. nih.govresearchgate.net

Electronic Effects of the Pyridine Ring

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which influences the electron distribution across the entire scaffold. This electronic pull affects the C-I bond, enhancing the magnitude of the σ-hole on the iodine atom. The strength of this effect is dependent on the position of the iodine atom relative to the nitrogen.

A pivotal factor influencing the halogen-bonding capability of the pyridine scaffold is the charge on the ring itself. acs.org Computational studies have shown that protonating or N-alkylating the pyridine nitrogen to form a pyridinium (B92312) cation dramatically increases the positive electrostatic potential of the σ-hole on the halogen atom. acs.orgnih.gov This enhancement is a result of the positive charge being distributed across the ring, which strongly withdraws electron density from the C-I bond. acs.org

This increased potential leads to a higher propensity for forming halogen bonds and results in stronger and shorter interactions. acs.orgnih.gov A database survey of crystal structures highlights this trend, showing a significant increase in the frequency of halogen bonding for iodopyridines upon cation formation. acs.org

Table 1: Effect of Pyridine Cation Formation on Halogen Bond Incidence

| Pyridine State | Halogen | Incidence of Halogen Bonding |

|---|---|---|

| Neutral | Iodine | ~40% |

| Cationic (Protonated/N-alkylated) | Iodine | ~90% |

| Neutral | Bromine | ~8% |

| Cationic (Protonated/N-alkylated) | Bromine | ~87% |

| Neutral | Chlorine | ~7% |

| Cationic (Protonated/N-alkylated) | Chlorine | ~51% |

Data sourced from a Cambridge Structural Database (CSD) survey. acs.org

The position of the halogen also matters significantly. The increase in the electrostatic potential (Vmax) of the σ-hole is most pronounced for halogens in the ortho position due to their proximity to the positively charged nitrogen atom and resonance effects. acs.org

Steric and Geometric Influences

The geometry of the pyridine scaffold, including the presence of other substituents, also impacts halogen bonding. In this compound, the methyl groups in the 3 and 5 positions can exert steric and electronic influences. While electronically they are weakly donating, their steric bulk can influence the approach of a halogen bond acceptor.

Furthermore, computational studies on 2-substituted pyridines have shown that substituents adjacent to the halogen-bonding nitrogen atom can cause deviations from the ideal linear geometry of the C–I···N bond angle. nih.gov This can affect the optimal overlap between the σ-hole of the iodine and the lone pair of the acceptor atom, thereby influencing the bond strength. nih.gov

Advanced Applications and Functionalization of 2 Iodo 3,5 Dimethylpyridine

Building Block in Complex Organic Synthesis

The iodine atom at the 2-position of the 3,5-dimethylpyridine (B147111) ring serves as a highly effective functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is the cornerstone of its utility in constructing intricate organic molecules.

2-Iodo-3,5-dimethylpyridine is an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for creating polysubstituted aromatic systems. The carbon-iodine bond is highly susceptible to oxidative addition to low-valent metal centers, such as palladium(0), initiating catalytic cycles that introduce diverse substituents onto the pyridine (B92270) core.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the iodo-pyridine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is a robust method for synthesizing biaryl and heteroaryl compounds. mdpi.comorganic-chemistry.orglibretexts.org The reaction typically proceeds under basic conditions with a palladium catalyst. libretexts.orgharvard.edu

Sonogashira Coupling: This method involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com It is a fundamental reaction for the synthesis of aryl-alkynes and conjugated enynes, which are precursors for many complex molecules. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the iodo-pyridine and a primary or secondary amine. wikipedia.orgjk-sci.comorganic-chemistry.orgacsgcipr.org This transformation is crucial for the synthesis of aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgacsgcipr.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pyridine-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Sonogashira Coupling | R-C≡CH | Pyridine-C≡C | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | R₂NH | Pyridine-N | Pd₂(dba)₃, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Heck Coupling | Alkene | Pyridine-C=C | Pd(OAc)₂ |

| Stille Coupling | R-Sn(R')₃ | Pyridine-C | Pd(PPh₃)₄ |

The reactivity of this compound extends to the synthesis of larger, more complex ring systems. It can be used as a key component in both intramolecular and intermolecular reactions to build fused heterocyclic structures and macrocycles. mdpi.com For instance, an intramolecular Sonogashira coupling could be employed to form a new ring fused to the pyridine core.

In macrocycle synthesis, methods like the Sonogashira or Suzuki coupling are often used in high-dilution conditions to favor intramolecular cyclization of a linear precursor containing the this compound unit. mdpi.com The synthesis of macrocycles containing N-heterocycles is a significant area of research due to their applications in molecular recognition and as pharmacological agents. mdpi.com For example, strategies have been developed for synthesizing 5-iodo-1,2,3-triazole-containing macrocycles where the iodo-group provides a handle for further functionalization via cross-coupling reactions. nih.gov

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late step in the synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. Aryl iodides like this compound are excellent reagents for LSF.

Through a palladium-catalyzed cross-coupling reaction, the 3,5-dimethylpyridyl moiety can be strategically introduced into a complex molecule that has a suitable coupling partner (e.g., a boronic acid or alkyne). This modification can significantly alter the parent molecule's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability.

Synthetic Precursor for Biologically Active Molecules

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs. mdpi-res.com Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable feature in many pharmaceutical leads. 3,5-dimethylpyridine, in particular, is a known intermediate in the synthesis of the anti-ulcer drug Omeprazole. innospk.comresearchgate.net

This compound serves as a versatile starting point for the development of new pharmaceutical candidates. By leveraging the cross-coupling reactions described previously, medicinal chemists can synthesize large libraries of compounds based on the 3,5-dimethylpyridine scaffold. These libraries can then be screened against various biological targets to identify new hits and leads for drug discovery programs.

Kinase inhibitors are a major class of targeted cancer therapies, and many of them feature heterocyclic cores, including pyridine and pyridopyrimidine structures. nih.govsemanticscholar.orgmdpi.comcnr.it The pyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. mdpi.com this compound can be used as a key building block to synthesize novel kinase inhibitors. For example, it could be coupled with another heterocyclic fragment via a Suzuki or Buchwald-Hartwig reaction to generate a scaffold that mimics known kinase inhibitors. nih.gov The development of pyrimidine-based derivatives as Aurora kinase inhibitors has shown promise in reducing levels of oncoproteins. nih.gov

In the field of neurological drugs, pyridine-based structures are also of significant interest. For instance, imidazo[1,2-a]pyridine (B132010) derivatives are a class of fused nitrogen-bridged heterocycles with a broad spectrum of biological activities, including use as sedatives and anxiolytics. nih.gov The synthesis of these compounds often proceeds from 2-aminopyridines, which can themselves be synthesized from halopyridine precursors. nih.govacs.orgresearchgate.netorganic-chemistry.org Therefore, this compound represents a potential starting material for accessing novel imidazo[1,2-a]pyridine-based neurological drug candidates.

| Scaffold | Kinase Target Family (Examples) | Significance |

|---|---|---|

| Pyridopyrimidine | TKs, PI3K, CDK4/6 | Known to lower cell proliferation in various cancer cell lines. semanticscholar.org |

| Imidazo[1,2-a]pyridine | Various | A versatile core found in numerous biologically active compounds. nih.gov |

| Aminopyrimidine | Aurora Kinase, c-Src | Core structure of imatinib (B729) and other potent kinase inhibitors. nih.govnih.gov |

| Cyanopyridine | VEGFR-2, HER-2 | Component in neratinib, an irreversible pan-HER kinase inhibitor. mdpi.com |

Agrochemical Development (Herbicides and Pesticides)

The pyridine scaffold is a well-established core structure in a multitude of commercial herbicides and pesticides. This compound serves as a key intermediate in the synthesis of complex agrochemicals, particularly certain classes of herbicides. Its primary role is as a precursor for creating more elaborate molecular architectures that exhibit biological activity.

A significant application of this compound is in the development of Acetyl-CoA carboxylase (ACCase) inhibitors. ACCase is a critical enzyme in the biosynthesis of fatty acids in plants, and its inhibition leads to plant death. nih.govresearchgate.netscielo.brresearchgate.netfrontiersin.org Herbicides targeting this enzyme are essential for controlling grass weeds in various crops. scielo.brresearchgate.net Research and patent literature describe synthetic routes where this compound is a starting material for building molecules that function as ACCase inhibitors. The iodo-group is typically replaced or used as a handle to construct the final herbicidal compound through cross-coupling reactions.

The general utility of halopyridines, including this compound, in agrochemical synthesis is often realized through palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of the complex structures required for potent herbicidal or pesticidal activity.

Role in Materials Science and Functional Materials

The application of this compound in materials science is not as extensively documented as its role in organic synthesis. However, the inherent properties of the substituted pyridine ring suggest potential, if currently underexplored, applications.

Pyridine and its derivatives are classic ligands in coordination chemistry, capable of binding to a wide array of metal centers through the lone pair of electrons on the nitrogen atom. The specific steric and electronic profile of 3,5-dimethylpyridine (3,5-lutidine) allows it to form stable complexes. For instance, crystal structures of complexes like dichlorotetrakis(3,5-dimethylpyridine)cobalt(II) have been characterized, demonstrating its coordinating ability. researchgate.net Similarly, gold(III) halide complexes with 3,5-dimethylpyridine, such as trichlorido(3,5-dimethylpyridine)gold(III), have been synthesized and structurally analyzed. iucr.org

While the presence of the iodo-group at the 2-position in this compound would sterically hinder coordination to some metal centers, it could also be exploited to create complexes with specific geometries or to serve as a secondary reactive site for post-coordination modification. Research has also been conducted on chromium(II) complexes with 3,5-dimethylpyridine and other substituted pyridines. surrey.ac.uk However, the use of this compound itself as a primary ligand in the synthesis of functional materials like coordination polymers or metal-organic frameworks is not a widely reported application in the current scientific literature.

The development of new catalysts often involves the design of sophisticated organic ligands that can tune the activity and selectivity of a metallic center. Pyridine-containing ligands are common in catalysis. While this compound is not typically used directly as a catalytic ligand, it serves as a valuable building block for synthesizing more complex ligand architectures. Through cross-coupling reactions at the iodo-position, phosphorus, nitrogen, or other coordinating moieties can be introduced, transforming the simple pyridine into a multidentate ligand suitable for catalysis. Despite this potential, specific examples detailing the conversion of this compound into a finished, named catalyst are not prevalent in published research.

Transformation into Other Functionalities

The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine bond. This bond is the most common site for transformations, enabling its conversion into a wide range of other functional groups and its coupling with other organic fragments.

The C–I bond in aryl iodides is the most reactive among the corresponding aryl halides (I > Br > OTf > Cl) in many catalytic processes, particularly palladium-catalyzed oxidative additions. libretexts.org This high reactivity makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which effectively replace the iodine atom with a new carbon-carbon or carbon-heteroatom bond. nobelprize.org These reactions are fundamental to its role as a synthetic intermediate.

A summary of common palladium-catalyzed transformations for aryl iodides, applicable to this compound, is presented below.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck Coupling | Alkene (R₂C=CR₂) | C-C (vinyl) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) catalyst, Bulky phosphine ligand, Base |

| Stille Coupling | Organotin Reagent (R-SnR'₃) | C-C | Pd(0) catalyst |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | C-C | Pd(0) or Ni(0) catalyst |

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. The reaction requires either strong electron-withdrawing groups to activate the ring or very harsh conditions. However, the formation of C-O, C-N, and C-S bonds from aryl halides can be efficiently achieved using transition metal catalysis.

The Ullmann condensation is a classic method that uses a copper catalyst to promote the reaction between aryl halides and O-, N-, or S-centered nucleophiles. wikipedia.orgorganic-chemistry.org This reaction, while traditionally requiring high temperatures, has been improved with modern catalyst systems. It allows for the conversion of this compound into the corresponding ethers, amines, and thioethers. wikipedia.org

C-O Coupling (Etherification): Reaction with alcohols or phenols in the presence of a copper catalyst and a base yields aryl ethers.

C-N Coupling (Amination): The Goldberg reaction, a variant of the Ullmann condensation, couples aryl halides with amines. wikipedia.org This is an alternative to the more commonly used palladium-catalyzed Buchwald-Hartwig amination. nih.gov

C-S Coupling (Thioetherification): Reaction with thiols under copper catalysis provides a route to aryl thioethers.

Computational studies on Ullmann-type reactions have shown that the mechanism and selectivity can be highly dependent on the ligand used for the copper catalyst. nih.gov For this compound, these catalyzed reactions provide a reliable pathway for introducing oxygen, nitrogen, and sulfur functionalities, vastly expanding its synthetic potential beyond what is achievable with traditional nucleophilic substitution.

Analytical and Characterization Methodologies for Iodinated Pyridines

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and bonding within the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-Iodo-3,5-dimethylpyridine by providing information about the chemical environment of hydrogen, carbon, and nitrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are influenced by the positions of the iodo and methyl substituents on the pyridine (B92270) ring. Typically, protons on a pyridine ring appear in the range of 7.0-8.5 ppm. The two methyl groups at positions 3 and 5 would each give rise to a singlet, likely in the range of 2.2-2.5 ppm. For comparison, in the related compound 3,5-dimethylpyridine (B147111), the aromatic protons at the 2, 6, and 4 positions show distinct signals, and the methyl protons appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the five carbon atoms of the pyridine ring and the two methyl carbons. The carbon atom bonded to the iodine (C2) is expected to have a significantly shifted signal due to the heavy atom effect of iodine. The chemical shifts of the other ring carbons and the methyl carbons will also be influenced by the substituent pattern. For instance, in 1-iodo-2-methylpropane, the carbon attached to iodine shows a chemical shift at a lower field compared to other carbons in the molecule docbrown.info.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom is sensitive to the nature and position of substituents on the ring. The presence of an electron-withdrawing iodine atom and electron-donating methyl groups would influence the ¹⁵N chemical shift of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.0 - 7.5 | - |

| H6 | 8.0 - 8.5 | - |

| 3-CH₃ | 2.2 - 2.5 | 18 - 22 |

| 5-CH₃ | 2.2 - 2.5 | 18 - 22 |

| C2 | - | 90 - 100 |

| C3 | - | 140 - 145 |

| C4 | - | 135 - 140 |

| C5 | - | 130 - 135 |

| C6 | - | 150 - 155 |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₇H₈IN, with a molecular weight of approximately 233.05 g/mol matrix-fine-chemicals.comsigmaaldrich.com.

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 233. A characteristic feature in the mass spectrum of iodine-containing compounds is the presence of a prominent peak for the iodine cation ([I]⁺) at m/z 127, resulting from the facile cleavage of the C-I bond docbrown.info. Another significant fragment would likely correspond to the loss of the iodine atom, resulting in a [M-I]⁺ peak at m/z 106, which represents the 3,5-dimethylpyridinyl cation. Further fragmentation of this ion could lead to peaks corresponding to the loss of methyl radicals or other neutral fragments. For comparison, the mass spectrum of 2-iodobutane shows a molecular ion peak and a prominent peak for the butyl carbocation after the loss of iodine docbrown.info.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 233 | [C₇H₈IN]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₆H₅N]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in the region of 2850-3100 cm⁻¹. The C-C and C-N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups and the aromatic ring would be observed in the 1350-1480 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. A key characteristic absorption for this molecule would be the C-I stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹ docbrown.infodocbrown.info. The IR spectra of related alkylpyridine 1-oxides have been studied to establish characteristic absorption bands for the N-oxide group, and similar principles apply to identifying the functional groups in substituted pyridines jst.go.jp.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-H Bend | 600 - 900 |

| C-I Stretch | 500 - 600 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. To perform this analysis, a single crystal of this compound of suitable quality is required.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification